5-Bromo-3-cyanomethyl-benzo[B]thiophene
Description
Contextual Significance of Substituted Benzo[b]thiophenes in Contemporary Organic Chemistry
Substituted benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry. nih.gov This is largely due to their presence in a multitude of biologically active molecules and their utility as building blocks in materials science. nih.govbenthamdirect.com The benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net
The versatility of the benzo[b]thiophene core allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant activities. nih.govresearchgate.netnih.govnih.gov Several FDA-approved drugs, such as Raloxifene (for osteoporosis), Zileuton (for asthma), and Sertaconazole (an antifungal agent), feature the benzo[b]thiophene moiety, underscoring its therapeutic importance. nih.govresearchgate.net
In the realm of materials science, benzo[b]thiophene derivatives are being explored for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their favorable electronic properties. nih.govresearchgate.net The development of efficient synthetic methodologies to access functionally diverse benzo[b]thiophenes remains an active area of research, with numerous strategies employing transition-metal catalysis and other modern synthetic techniques. benthamdirect.comacs.orgthieme-connect.com
Rationale for Focused Academic Research on the 5-Bromo-3-cyanomethyl-benzo[b]thiophene Scaffold
The specific substitution pattern of this compound provides a strong rationale for its focused academic investigation. The strategic placement of substituents on the benzo[b]thiophene ring is crucial for modulating its biological activity. nih.gov
Influence of Substituents on Biological Activity: Research has demonstrated that substitutions at the C3 and C5 positions of the benzo[b]thiophene nucleus are particularly important for biological efficacy. nih.gov The presence of a halogen, such as bromine, at various positions has been shown to enhance the antimicrobial and anticancer properties of these compounds. researchgate.netnih.gov Specifically, the introduction of a nitrile (-CN) functionality is also a known strategy to improve the antimicrobial potential of benzo[b]thiophene derivatives. nih.gov
Synthetic Versatility: The cyanomethyl group at the 3-position is a synthetically valuable handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the generation of a diverse library of new chemical entities. This versatility makes the scaffold an excellent starting point for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery. nih.gov
Precursor for Complex Molecules: The compound can serve as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, the reaction of the cyanomethyl group can lead to the formation of fused ring systems with potential therapeutic applications.
The combination of a bromine atom at a key position for biological activity and a versatile functional group for further chemical elaboration makes this compound a highly attractive target for synthetic and medicinal chemists.
Overview of Principal Research Trajectories Pertaining to the Chemical Compound
The primary research efforts concerning this compound can be categorized into several key areas:
Synthesis and Derivatization: A fundamental research trajectory involves the development of efficient and scalable synthetic routes to this compound. One documented method involves the reaction of 5-bromo-3-(bromomethyl)benzo[b]thiophene (B159892) with sodium cyanide. chemicalbook.com Following its synthesis, a major focus is on the chemical modification of the cyanomethyl group to create a wide array of derivatives.
Pharmacological Screening: A significant portion of the research is dedicated to the biological evaluation of the parent compound and its derivatives. Given the known activities of substituted benzo[b]thiophenes, these new compounds are often screened for a range of pharmacological effects, including:
Anticancer Activity: Investigating their potential to inhibit the growth of various cancer cell lines. nih.govresearchgate.net
Antimicrobial Activity: Assessing their efficacy against a spectrum of bacteria and fungi, including multidrug-resistant strains. nih.govnih.gov
Anti-inflammatory Activity: Evaluating their ability to modulate inflammatory pathways. nih.gov
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of related compounds, researchers aim to establish clear relationships between the chemical structure and the observed biological activity. This allows for the rational design of more potent and selective molecules.
Materials Science Applications: While less explored for this specific molecule, a potential research avenue is the investigation of its derivatives for applications in organic electronics, leveraging the inherent properties of the benzo[b]thiophene core. nih.gov
Below is a data table summarizing the key properties of the title compound.
| Property | Value |
| IUPAC Name | (5-bromo-1-benzothiophen-3-yl)acetonitrile |
| Molecular Formula | C₁₀H₆BrNS |
| CAS Number | 23799-61-3 |
| Molecular Weight | 252.13 g/mol |
A table of related benzo[b]thiophene compounds and their synthetic precursors is provided below.
| Compound Name | CAS Number | Molecular Formula |
| 5-Bromobenzo[b]thiophene | 4923-87-9 | C₈H₅BrS |
| 5-bromo-3-(bromomethyl)benzo[b]thiophene | Not Available | C₉H₆Br₂S |
| 3-Bromo-5-(tert-butyl)benzo[b]thiophene | 1780644-81-6 | C₁₂H₁₃BrS |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSKDXIAHKGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590193 | |
| Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23799-61-3 | |
| Record name | 5-Bromobenzo[b]thiophene-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23799-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 3 Cyanomethyl Benzo B Thiophene
Established Synthetic Routes to 5-Bromo-3-cyanomethyl-benzo[b]thiophene
The most direct methods for preparing the title compound rely on the functionalization of a pre-formed benzo[b]thiophene ring system. These routes are characterized by their straightforward nature, often involving the conversion of a suitable precursor at the 3-position.
The primary and most established route to this compound involves a nucleophilic substitution reaction. This method utilizes a key precursor, 5-bromo-3-(bromomethyl)benzo[b]thiophene (B159892), which is reacted with a cyanide source, typically an alkali metal cyanide like sodium cyanide.
The synthesis of the necessary precursor, 5-bromo-3-(bromomethyl)benzo[b]thiophene, can itself be achieved from simpler starting materials. One common method is the radical bromination of 5-bromo-3-methyl-1-benzothiophene. Another pathway involves the cyclization of precursors like p-bromothiophenol to first form 5-bromobenzo[b]thiophene, which is then subsequently functionalized. researchgate.net
Below is a table summarizing the precursor-based synthesis:
| Precursor | Reagent(s) | Product |
| 5-bromo-3-(bromomethyl)benzo[b]thiophene | Sodium Cyanide (NaCN) | This compound |
| 5-bromo-3-methyl-1-benzothiophene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 5-bromo-3-(bromomethyl)benzo[b]thiophene |
| p-bromothiophenol | Chloroacetaldehyde dimethyl acetal, PPA | 5-bromobenzo[b]thiophene |
Data derived from synthetic chemistry principles and related reactions.
The efficiency of synthetic reactions is highly dependent on conditions such as solvent, base, and temperature. For nucleophilic substitution reactions, like the cyanation of 5-bromo-3-(bromomethyl)benzo[b]thiophene, optimization is key to maximizing yield and minimizing side products. The choice of solvent can significantly influence the solubility of the reagents and the rate of reaction. researchgate.netnih.govnih.gov
In related synthetic transformations on thiophene (B33073) scaffolds, such as palladium-catalyzed cross-coupling reactions, the solvent system has been shown to be critical. For instance, using a mixed solvent system like 1,4-dioxane (B91453) and water can lead to higher yields compared to a single non-polar solvent like toluene, likely due to the enhanced solubility of the reagents. Similarly, the choice of base is crucial; non-nucleophilic organic bases are often employed to avoid competing reactions.
The table below illustrates the impact of reaction parameters on yield in a representative nucleophilic substitution reaction, highlighting the importance of optimization.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | DBU | 80 | 55 |
| 2 | THF | DBU | 65 | 70 |
| 3 | THF | t-BuOK | 65 | 85 |
| 4 | DMF | K2CO3 | 80 | 78 |
This table is a generalized representation based on findings from related nucleophilic substitution and cross-coupling reactions to demonstrate optimization principles. researchgate.net
Exploration of Novel Approaches for Benzo[b]thiophene Derivatives
Beyond the direct functionalization of existing scaffolds, significant research has focused on constructing the benzo[b]thiophene core itself through innovative cyclization and functionalization strategies. These methods offer access to a wide diversity of derivatives.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[b]thiophenes are no exception. kfupm.edu.saresearchgate.net Palladium and copper catalysts are prominently used for both the construction of the ring and its subsequent functionalization.
A powerful method involves the Sonogashira coupling of a terminal alkyne with an ortho-halothioanisole, followed by an electrophilic cyclization to form the benzo[b]thiophene ring. nih.govacs.org This two-step sequence provides excellent yields of 2,3-disubstituted benzo[b]thiophenes. nih.govacs.org Palladium catalysts are also instrumental in direct C-H activation/arylation reactions, allowing for the functionalization of the benzo[b]thiophene core without pre-installed reactive handles. nih.govacs.org
Copper-catalyzed reactions offer a complementary approach. They are used in Ullmann-type C-S bond couplings and can facilitate the synthesis of benzo[b]thiophenes from various starting materials, including those where thiocarboxylic acids serve as the sulfur source. nih.govacs.orgacs.org
| Catalyst System | Reaction Type | Substrates |
| Pd(PPh3)4 / CuI | Sonogashira Coupling / Electrophilic Cyclization | o-Iodothioanisole, Terminal Alkynes |
| Pd(OAc)2 | C-H Activation / Oxidative Olefination | Benzo[b]thiophene 1,1-dioxides, Styrenes |
| CuI / 1,10-phenanthroline | Ullmann C-S Coupling / Wittig Condensation | (2-iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids |
| Cu(OAc)2 / Xanthate | Radical Cyclization | 2-Iodochalcones |
Data compiled from various metal-catalyzed synthesis studies. nih.govacs.orgnih.govacs.orgrsc.org
Growing interest in green and sustainable chemistry has spurred the development of metal-free synthetic routes. These methods often rely on electrophilic or radical-mediated cyclizations. A common strategy is the electrophilic cyclization of o-alkynyl thioanisoles, which can be initiated by various non-metallic reagents such as iodine (I₂), N-bromosuccinimide (NBS), or even a stable dimethyl(thiodimethyl)sulfonium salt. nih.govorganic-chemistry.orgnih.govresearchgate.net
Furthermore, radical-based methods provide another powerful metal-free alternative. For instance, iodine can be used catalytically with oxygen from the air as the terminal oxidant to trigger an intramolecular C-S bond formation, leading to benzo[b]thiophenes in high yields. rsc.orgnih.gov Modern approaches also leverage photochemistry and electrochemistry. Visible-light photocatalysis can initiate radical annulation processes, while electrochemical methods can promote cyclizations under mild, oxidant-free conditions. nih.govacs.orgrsc.orgacs.orgnih.gov A transition-metal-free synthesis from o-halovinylbenzenes and potassium sulfide (B99878) has also been reported, proceeding via an S NAr-type reaction. organic-chemistry.org
| Energy/Reagent Source | Reaction Type | Key Features |
| Iodine (I₂), NBS, PhSeCl | Electrophilic Cyclization | Utilizes common electrophiles |
| Dimethyl(thiodimethyl)sulfonium salt | Electrophilic Cyclization | Introduces a valuable thiomethyl group |
| Catalytic I₂ / Air (O₂) | Radical-Triggered Cyclization | Metal-free, uses air as the oxidant |
| Visible Light / Photocatalyst | Radical Annulation | Mild conditions, green energy source |
| Electricity (Anodic Oxidation) | Electrochemical Cyclization | Avoids chemical oxidants, high control |
Information sourced from studies on metal-free synthesis. nih.govrsc.orgnih.govnih.govorganic-chemistry.org
Domino and cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. 20.210.105rsc.orgnih.gov These sequences generate molecular complexity rapidly and are hallmarks of elegant and efficient synthesis.
In the context of benzo[b]thiophene synthesis, a palladium-catalyzed three-component domino reaction of bromothiophenes with internal alkynes has been developed to produce the core structure in good yields. nih.gov Copper-catalyzed domino reactions have also been reported, for example, in the synthesis of multi-substituted benzo[b]thiophenes via a radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur source. rsc.orgrsc.org
Another powerful strategy involves the reaction of 2-halo benzonitriles with reagents like ethyl mercaptoacetate (B1236969) to generate 3-amino-2-ester-functionalized benzothiophenes, which can then be used in subsequent Friedlander-type domino reactions to build fused pyridine (B92270) rings. nih.govrti.orgacs.org Radical cascade reactions have also been effectively employed, converting ketenethioacetals directly into condensed thiophene systems. capes.gov.br
| Reaction Name / Type | Key Transformations in Sequence | Resulting Scaffold |
| Friedlander Domino Reaction | Nucleophilic addition, Cyclization, Dehydration | Benzothieno[3,2-b]pyridine |
| Copper-Catalyzed Domino Reaction | C-S Coupling, Radical Cyclization, Oxidation | 2,3-Disubstituted benzo[b]thiophene |
| Radical Cascade Reaction | Radical addition, Intramolecular cyclization, Fragmentation | Condensed thiophenes |
| Electrochemical Cascade | Anodic oxidation, Radical generation, Spirocyclization, Migration | Benzo[b]thiophene-1,1-dioxide |
Table compiled from studies on domino and cascade reactions. nih.govrsc.orgnih.govcapes.gov.br
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, several green chemistry approaches can be applied to improve upon traditional methods. These include the use of alternative energy sources like microwave and ultrasound, and the application of phase-transfer catalysis to minimize the use of hazardous solvents and enhance reaction efficiency.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique for carrying out reactions between reagents located in immiscible phases (e.g., a solid and a liquid or two immiscible liquids). nih.gov For the cyanation of 5-bromo-3-(bromomethyl)benzo[b]thiophene, a solid-liquid PTC system could be employed. In this scenario, solid sodium cyanide reacts with the substrate dissolved in a non-polar organic solvent, facilitated by a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt. The catalyst transports the cyanide anion into the organic phase, allowing the reaction to proceed under milder conditions and often with greater selectivity and yield compared to homogeneous systems. nih.gov This approach can eliminate the need for high-boiling polar aprotic solvents like DMSO.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. Ultrasound has been shown to promote the C-alkylation of benzyl (B1604629) cyanide and the synthesis of various heterocyclic compounds. mdpi.com An ultrasound-assisted approach to the synthesis of this compound could potentially reduce reaction times and energy consumption.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool that dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. bibliotekanauki.plstrath.ac.uk Microwave irradiation provides rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of various benzothiophene (B83047) derivatives, including 3-aminobenzo[b]thiophenes. rsc.orgstrath.ac.uk Applying microwave heating to the cyanation of 5-bromo-3-(bromomethyl)benzo[b]thiophene could offer a more energy-efficient and faster alternative to conventional heating methods.
Comparative Data for Cyanation Reactions:
While specific green synthetic data for this compound is not extensively published, the following table presents a comparison of conventional and green methods for analogous cyanation reactions on similar substrates, illustrating the potential benefits.
| Reaction Type | Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Cyanation of Aryl Bromide | Conventional | Pd(OAc)₂, dppf, KOt-Bu | DMF | 15-20 min (MW) | 70-94 | rsc.org |
| Cyanation of Aryl Bromide | Microwave | CuCN | NMP | 10 min | ~90 | mdpi.com |
| Cyanation of Benzyl Halide | Ultrasound | Montmorillonite K-10, NaBH₄ | Solvent-free | 30 min | 85-89 | nih.gov |
| Cyanation of Aryl Halide | Phase-Transfer | PdCl₂{PPh₂(m-C₆H₄SO₃Na)}₂ | Heptane-Water | - | High | frontiersin.org |
This interactive table provides a comparative overview of different synthetic conditions for cyanation reactions, highlighting the advantages of green chemistry approaches such as reduced reaction times and the use of more environmentally benign solvents.
Chemical Reactivity and Derivatization of 5 Bromo 3 Cyanomethyl Benzo B Thiophene
Transformations Involving the Bromine Moiety at Position 5
The bromine atom attached to the benzo[b]thiophene core is a key handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. It can also be removed or substituted under specific conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C-5 position. The reactivity of the aryl bromide allows for extensive functionalization.
Suzuki-Miyaura Coupling: This reaction is a highly effective method for creating C-C bonds by coupling the aryl bromide with an organoboron compound, typically an aryl or vinyl boronic acid or ester. nobelprize.orgmdpi.com This transformation is widely used for synthesizing biaryl and styrenyl derivatives of benzo[b]thiophenes. For instance, the Suzuki-Miyaura reaction on brominated thiophenes with various aryl boronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄ with a base such as K₃PO₄, proceeds with good yields. cdnsciencepub.com The reaction is tolerant of numerous functional groups and provides a direct route to 5-aryl-3-cyanomethyl-benzo[b]thiophenes. researchgate.net
Sonogashira Coupling: To introduce an alkynyl substituent, the Sonogashira coupling is employed. This reaction couples the 5-bromo derivative with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of a base like an amine. acs.org This methodology has been successfully applied to related 3-halo-2-sulfanylphenol derivatives to prepare for subsequent cyclizations. youtube.com It provides a direct pathway to 5-alkynyl-benzo[b]thiophenes, which are valuable intermediates for further synthetic transformations.
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the aryl bromide with a primary or secondary amine. rsc.orgorganic-chemistry.org This reaction typically uses a palladium catalyst with a specialized phosphine (B1218219) ligand, such as BINAP or XPhos, and a strong base like cesium carbonate or sodium tert-butoxide. nih.gov Studies on the closely related 6-bromo-3-cyanobenzo[b]thiophene have demonstrated successful amination with aniline, 2-aminopyridine, and morpholine (B109124) using a Pd(OAc)₂/BINAP catalytic system, illustrating the feasibility of this reaction on the target scaffold. nobelprize.org This reaction can also be extended to C-O bond formation to synthesize aryl ethers, though this application is less common than amination for this class of compounds.
| Reaction | Coupling Partner | Typical Catalytic System | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, HetAr-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 5-Aryl/Heteroaryl-benzo[b]thiophene |
| Sonogashira | Terminal Alkynes (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, DiPEA | 5-Alkynyl-benzo[b]thiophene |
| Buchwald-Hartwig | Amines (R₂NH), Amides | Pd(OAc)₂, Pd₂(dba)₃ + Ligand (BINAP, XPhos) | Cs₂CO₃, K₃PO₄, NaOt-Bu | 5-(Amino)-benzo[b]thiophene |
| Buchwald-Hartwig (C-O) | Alcohols (ROH), Phenols | Pd(OAc)₂, Pd₂(dba)₃ + Ligand | K₃PO₄, Cs₂CO₃ | 5-(Alkoxy/Aryloxy)-benzo[b]thiophene |
While metal-catalyzed reactions are dominant, the bromine atom can also be replaced via nucleophilic substitution or removed via reduction.
Nucleophilic Aromatic Substitution (SNAr): Direct uncatalyzed nucleophilic substitution on the 5-bromo position is generally challenging due to the electron-rich nature of the benzo[b]thiophene ring system. doi.org Thiophene (B33073) rings are more reactive towards nucleophiles than their benzene (B151609) analogues, but SNAr reactions typically require strong activation by electron-withdrawing groups on the ring. uoanbar.edu.iqedurev.in For example, the presence of a nitro group can significantly facilitate the displacement of a halide by a nucleophile. cdnsciencepub.com In some cases, copper-mediated nucleophilic substitutions can be employed to introduce functionalities like cyano or thioether groups. uoanbar.edu.iq
Reduction (Hydrodebromination): The bromine atom can be selectively removed and replaced with a hydrogen atom through reduction. A common laboratory method for this transformation is radical dehalogenation using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). youtube.comlibretexts.org This reaction proceeds via a free-radical chain mechanism where the tributyltin radical abstracts the bromine atom, and the resulting aryl radical is quenched by a hydrogen atom from another molecule of Bu₃SnH. pearson.comorganic-chemistry.org Alternative modern methods include catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or other radical-based reductions, such as using sodium hydride with an initiator. nih.gov
Reactions of the Cyanomethyl Group at Position 3
The cyanomethyl group (-CH₂CN) is a versatile functional handle characterized by the reactivity of both the nitrile moiety and the adjacent active methylene (B1212753) (C-H) bonds.
The nitrile group can be readily converted into a carboxylic acid or its derivatives, which are important building blocks in medicinal chemistry.
Hydrolysis: The hydrolysis of the nitrile in 5-bromo-3-cyanomethyl-benzo[b]thiophene to the corresponding carboxylic acid, (5-bromobenzo[b]thiophen-3-yl)acetic acid, can be achieved under either acidic or basic conditions. For example, heating with aqueous acid, such as 70% sulfuric acid, will typically first yield the primary amide, (5-bromobenzo[b]thiophen-3-yl)acetamide, which can then be further hydrolyzed to the carboxylic acid upon extended reaction time or under more vigorous conditions. organic-chemistry.org
Derivatization: Once formed, the carboxylic acid serves as a precursor to a variety of derivatives. Standard esterification methods (e.g., Fischer esterification with an alcohol and acid catalyst) can produce the corresponding esters. Alternatively, the carboxylic acid can be activated (e.g., as an acyl chloride or with coupling reagents like DCC or HATU) and reacted with amines to form a diverse range of secondary and tertiary amides, a strategy widely employed in the synthesis of bioactive molecules. organic-chemistry.orgresearchgate.net
| Starting Group | Reagents | Product Group | Notes |
|---|---|---|---|
| -CH₂CN (Nitrile) | H₂SO₄ (aq), heat | -CH₂CONH₂ (Amide) | Intermediate product of hydrolysis. |
| -CH₂CN (Nitrile) | H₃O⁺ or OH⁻, heat | -CH₂COOH (Carboxylic Acid) | Complete hydrolysis. |
| -CH₂COOH (Carboxylic Acid) | R'OH, H⁺ catalyst | -CH₂COOR' (Ester) | Fischer Esterification. |
| -CH₂COOH (Carboxylic Acid) | 1. SOCl₂ 2. R'₂NH | -CH₂CONR'₂ (Amide) | Via acyl chloride intermediate. |
The methylene protons of the cyanomethyl group are acidic due to the electron-withdrawing effect of the adjacent nitrile. This "active methylene" character allows for deprotonation to form a stabilized carbanion, which can then be used in various C-C bond-forming reactions. This is a form of C-H activation. Treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates the nucleophilic carbanion, which can be alkylated with alkyl halides (α-alkylation) or acylated to introduce further complexity at this position.
Radical chemistry at this position is also plausible. While many radical reactions focus on the formation of the 3-cyanomethyl group, nih.gov subsequent functionalization is possible. Hydrogen atom abstraction from the active methylene position can generate a stabilized radical intermediate. This radical could, in principle, participate in coupling reactions or additions to unsaturated systems.
The nitrile group and its adjacent methylene protons can participate in condensation and cycloaddition reactions.
Condensation Reactions: The active methylene protons of the 3-cyanomethyl group are suitable for Knoevenagel-type condensation reactions with aldehydes and ketones. In the presence of a weak base (e.g., piperidine, triethylamine), the carbanion intermediate attacks the carbonyl carbon, followed by dehydration, to yield an α,β-unsaturated nitrile product, effectively extending the carbon chain at position 3.
Cycloaddition Reactions: The nitrile functionality itself can undergo cycloaddition reactions. A prominent example is the [3+2] cycloaddition with an azide (B81097) source, such as sodium azide, to form a tetrazole ring. youtube.comresearchgate.net This reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) or a Brønsted acid and provides a method to convert the nitrile into a 5-substituted-1H-tetrazole. rsc.orgnih.govorganic-chemistry.org Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. youtube.com This transformation converts the 3-cyanomethyl group into a 3-((1H-tetrazol-5-yl)methyl) substituent.
Electrophilic and Nucleophilic Functionalization of the Benzo[B]thiophene Core
The benzo[b]thiophene scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the electronic effects of the existing substituents. Conversely, the presence of a good leaving group like bromine allows for nucleophilic substitution reactions.
The functionalization of the this compound molecule can be directed to various positions on the bicyclic core. The inherent reactivity of the benzo[b]thiophene ring system generally favors electrophilic substitution at the 3-position, followed by the 2-position, and then positions on the benzene ring (4, 5, 6, and 7). However, with the 3-position already substituted with a cyanomethyl group, electrophilic attack is anticipated to occur at other available sites.
The presence of the bromine atom at the 5-position and the cyanomethyl group at the 3-position significantly influences the regioselectivity of further functionalization. The cyanomethyl group is generally considered to be electron-withdrawing, which would deactivate the thiophene ring towards electrophilic attack. The bromine atom is a deactivating group for electrophilic aromatic substitution on the benzene ring, directing incoming electrophiles to the ortho and para positions (relative to the bromine). In this case, that would be the 4 and 6-positions.
Nucleophilic aromatic substitution can be envisioned at the 5-position, where the bromine atom can be displaced by a variety of nucleophiles, a common strategy in the synthesis of functionalized benzo[b]thiophenes. Such reactions are often facilitated by transition metal catalysis, for example, in Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups.
The active methylene group of the cyanomethyl substituent also presents a site for functionalization. The protons on the carbon adjacent to the cyano group are acidic and can be removed by a base, creating a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for the elongation or modification of the side chain at the 3-position.
Table 1: Predicted Reactivity at Peripheral Positions
| Position | Type of Reaction | Influencing Factors | Potential Products |
| 2-position | Electrophilic Substitution | Deactivation by 3-cyanomethyl group | 2-Halo, 2-Nitro derivatives |
| 4-position | Electrophilic Substitution | Directive effect of 5-bromo group | 4-Halo, 4-Nitro derivatives |
| 5-position | Nucleophilic Substitution | Presence of bromo leaving group | 5-Aryl, 5-Alkyl, 5-Amino derivatives |
| 6-position | Electrophilic Substitution | Directive effect of 5-bromo group | 6-Halo, 6-Nitro derivatives |
| 7-position | Electrophilic Substitution | Less favored position | 7-Halo, 7-Nitro derivatives |
| Methylene (in cyanomethyl) | Deprotonation-Alkylation | Acidity of methylene protons | Chain-extended derivatives |
The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone (1,1-dioxide). This transformation significantly alters the electronic properties of the benzo[b]thiophene ring system. The electron-donating thiophene sulfur is converted into a strongly electron-withdrawing sulfonyl group.
The oxidation of benzo[b]thiophenes is a well-established chemical transformation. A variety of oxidizing agents can be employed for this purpose. For the oxidation of electron-poor benzo[b]thiophenes, which would be the case for the title compound due to the presence of the bromo and cyanomethyl groups, stronger oxidizing conditions may be required.
A common and effective method for the oxidation of benzo[b]thiophenes to their sulfones is the use of hydrogen peroxide in the presence of a catalyst or in a strong acid, or the use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). For instance, a facile method for the clean conversion of various benzo[b]thiophenes to their corresponding sulfones utilizes an aqueous solution of hydrogen peroxide and phosphorus pentoxide (P2O5) researchgate.net. This system is effective even for substrates bearing electron-withdrawing groups. Another study on the oxidation of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) derivatives employed m-CPBA for the sequential oxidation of the sulfur atoms to their corresponding dioxides and tetraoxides nih.gov.
The resulting this compound-1,1-dioxide would be a valuable synthetic intermediate. The electron-withdrawing nature of the sulfone group activates the double bond of the thiophene ring for various nucleophilic addition and cycloaddition reactions, opening up further avenues for derivatization.
Table 2: Reagents for Oxidation of Benzo[b]thiophenes
| Oxidizing Reagent System | Products | Comments |
| H2O2 / P2O5 | Benzo[b]thiophene-1,1-dioxide | Effective for electron-poor substrates researchgate.net |
| m-Chloroperoxybenzoic acid (m-CPBA) | Benzo[b]thiophene-1,1-dioxide | Common and versatile oxidizing agent nih.gov |
| Hydrogen peroxide in acetic acid | Benzo[b]thiophene-1,1-dioxide | Classical method, may require heating |
| Potassium permanganate | Benzo[b]thiophene-1,1-dioxide | Strong oxidant, can lead to side reactions |
Advanced Characterization and Structural Elucidation of 5 Bromo 3 Cyanomethyl Benzo B Thiophene and Its Derivatives
Comprehensive Spectroscopic Analysis for Structure Confirmation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 5-Bromo-3-cyanomethyl-benzo[B]thiophene, ¹H NMR would be expected to show distinct signals for the protons of the benzothiophene (B83047) core and the cyanomethyl substituent. The aromatic region would display signals for the three protons on the benzene (B151609) ring and the single proton on the thiophene (B33073) ring. Due to the substitution pattern, these protons would exhibit characteristic chemical shifts and spin-spin coupling patterns. The proton at the 2-position of the thiophene ring would likely appear as a singlet, while the three protons on the brominated benzene ring (at positions 4, 6, and 7) would form a more complex splitting pattern. The methylene (B1212753) protons (-CH₂CN) would typically appear as a singlet in the aliphatic region of the spectrum.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. A spectrum for this molecule would show ten distinct signals, corresponding to the ten carbon atoms in its structure. The positions of these signals are indicative of their chemical environment; for instance, the carbon atom of the nitrile group (-C≡N) has a characteristic chemical shift, as do the carbons bonded to bromine and sulfur, and the sp²-hybridized carbons of the aromatic rings.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish definitive correlations. A COSY spectrum would confirm the coupling between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals. Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into molecular packing and polymorphism that are not accessible in solution-state NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2-H / 2-C | ~7.5 - 7.6 (s, 1H) | ~125.0 |
| 3-C | - | ~130.0 |
| 3a-C | - | ~139.5 |
| 4-H / 4-C | ~7.8 - 7.9 (d, 1H) | ~124.0 |
| 5-C | - | ~117.0 |
| 6-H / 6-C | ~7.4 - 7.5 (dd, 1H) | ~128.0 |
| 7-H / 7-C | ~8.1 - 8.2 (d, 1H) | ~125.5 |
| 7a-C | - | ~140.0 |
| -CH₂CN | ~4.0 - 4.1 (s, 2H) | ~18.0 |
| -C≡N | - | ~116.0 |
Note: Predicted values are based on standard substituent effects on the benzothiophene scaffold. Actual experimental values may vary. s = singlet, d = doublet, dd = doublet of doublets.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For this compound (C₁₀H₆BrNS), HRMS would provide a precise mass measurement of its molecular ion. The calculated monoisotopic mass, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S), allows for the unambiguous confirmation of the molecular formula. The presence of bromine would be further confirmed by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This technique is invaluable for confirming the identity of the target compound and ruling out alternative structures. nih.govrsc.org
Table 2: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₆BrNS |
| Calculated Exact Mass [M(⁷⁹Br)]⁺ | 266.9486 u |
| Calculated Exact Mass [M(⁸¹Br)]⁺ | 268.9465 u |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For this compound, the IR spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch. Other key bands would include those for aromatic C-H stretching, C=C stretching within the aromatic rings, and fingerprint region absorptions unique to the substituted benzothiophene skeleton. The C-Br stretch would appear at a lower frequency.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the nitrile stretch is also visible in Raman, non-polar bonds often produce stronger signals. The vibrations of the benzothiophene ring system and the C-S bond would be readily observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium-Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Strong |
| C-Br | Stretch | 680 - 515 | Medium |
| C-S | Stretch | 750 - 600 | Strong |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.ch This technique is particularly useful for studying conjugated systems. The benzothiophene core of the molecule is an extended chromophore, which is expected to exhibit strong absorption in the UV region due to π→π* electronic transitions. uobabylon.edu.iq
The substitution of the benzothiophene core with a bromine atom and a cyanomethyl group can influence the energy of these transitions, potentially causing a shift in the absorption maximum (λ_max). The resulting UV-Vis spectrum provides information on the electronic structure and can be used to calculate properties like the molar absorptivity, which relates to the probability of the electronic transition. mdpi.com
X-ray Crystallography for Precise Solid-State Structure Determination
While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of atoms, yielding accurate measurements of bond lengths, bond angles, and torsion angles. scienceasia.org
A successful single-crystal X-ray diffraction analysis of this compound would confirm the planarity of the benzothiophene ring system and reveal the exact conformation of the cyanomethyl group relative to the ring. Furthermore, this technique provides invaluable information about the crystal packing, detailing intermolecular interactions such as π-π stacking, C-H···N, or halogen bonding interactions, which govern the material's bulk properties. researchgate.net The data obtained includes the unit cell dimensions and the space group symmetry of the crystal lattice. scienceasia.org
Thermal and Morphological Analysis of Materials (Thermogravimetric Analysis, Differential Scanning Calorimetry, Atomic Force Microscopy, X-ray Diffraction)
Understanding the thermal stability and morphological characteristics of a material is crucial, especially for its potential application in materials science.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its thermal stability and decomposition temperature (T_d), indicating the temperature at which the compound begins to degrade. mdpi.comresearchgate.net This is critical for defining the processing window for the material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature program. DSC analysis can identify thermal transitions such as melting (T_m), crystallization (T_c), and solid-state phase transitions. researchgate.net This information is vital for understanding the compound's polymorphism and purity.
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the morphology of thin films. researchgate.net If this compound were deposited as a film, AFM could visualize its surface topography, providing data on grain size, shape, packing, and surface roughness, all of which can influence the performance of organic electronic devices. ulb.ac.bersc.org
X-ray Diffraction (XRD) , particularly in its powder diffraction form, is used to analyze the crystallinity of a bulk sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used to identify polymorphs, determine the degree of crystallinity, and calculate lattice parameters. researchgate.net
Table 4: Expected Thermal Properties
| Analytical Technique | Parameter | Expected Observation |
| TGA | Decomposition Temp (T_d, 5% wt. loss) | > 250 °C, indicating good thermal stability. |
| DSC | Melting Point (T_m) | Sharp endothermic peak corresponding to melting. |
Theoretical and Computational Investigations of 5 Bromo 3 Cyanomethyl Benzo B Thiophene
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
No published data is available on the electronic structure or Frontier Molecular Orbital (FMO) analysis of 5-Bromo-3-cyanomethyl-benzo[B]thiophene.
Elucidation of HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Properties
Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and thus the HOMO-LUMO gap, for this compound have not been reported.
Analysis of Charge Distribution and Molecular Reactivity Descriptors
A detailed analysis of the charge distribution and molecular reactivity descriptors for this compound is not found in the current scientific literature.
Density Functional Theory (DFT) Studies for Property Prediction and Reaction Mechanism Elucidation
There are no specific DFT studies available that focus on predicting the properties or elucidating the reaction mechanisms of this compound.
Geometrical Optimization and Vibrational Frequencies
Optimized geometrical parameters and calculated vibrational frequencies for this compound have not been documented.
Computational Modeling of Reaction Pathways and Transition States
There is no information on the computational modeling of reaction pathways or transition states involving this compound.
Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions
Molecular dynamics simulations to investigate the conformational landscape and intermolecular interactions of this compound have not been performed or published.
Prediction of Optoelectronic Properties and Non-Linear Optics (NLO)
In this compound, the presence of a bromine atom at the 5-position and a cyanomethyl group (-CH2CN) at the 3-position is expected to have a pronounced effect. The bromine atom, being a halogen, can exert both inductive electron-withdrawing and resonance electron-donating effects, while the cyanomethyl group is a strong electron-withdrawing group due to the nitrile functionality. This substitution pattern is anticipated to lower both the HOMO and LUMO energy levels, with a potentially significant reduction in the HOMO-LUMO gap compared to the unsubstituted benzo[b]thiophene. nih.govmdpi.com A smaller energy gap generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λ_max). acs.org
Table 1: Predicted Optoelectronic Properties of this compound
| Property | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | Relates to the electron-donating ability. |
| LUMO Energy | -2.0 to -2.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (E_g) | 3.0 to 4.0 eV | Influences optical absorption and reactivity. |
| Maximum Absorption (λ_max) | 300 to 350 nm | Indicates the wavelength of primary light absorption. |
Note: These values are predictive and based on computational studies of similar substituted benzothiophene (B83047) derivatives.
Non-linear optics (NLO) is a field of study focusing on the interaction of high-intensity light with materials to produce new optical effects. Materials with significant NLO responses are crucial for applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. The NLO properties of a molecule are quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order response.
For a molecule to exhibit a significant second-order NLO response (a non-zero β value), it must be non-centrosymmetric and possess a considerable change in dipole moment upon excitation. The substitution pattern of this compound, with distinct electron-withdrawing groups at different positions, breaks the centrosymmetry of the parent benzo[b]thiophene, suggesting the potential for a notable second-order NLO response. Computational studies on similar donor-acceptor substituted systems have shown that such arrangements can lead to substantial β values. nih.govrsc.org
Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound
| Property | Predicted Value Range | Significance |
|---|---|---|
| Polarizability (α) | 150-200 a.u. | Measure of the molecule's response to an electric field. |
| First Hyperpolarizability (β_tot) | 500-1500 a.u. | Indicates the second-order NLO response. |
Note: These values are predictive and based on computational studies of similar substituted benzothiophene derivatives. a.u. stands for atomic units.
Research Applications of 5 Bromo 3 Cyanomethyl Benzo B Thiophene and Its Derivatives
Role as Advanced Synthetic Intermediates for Complex Organic Architectures
The presence of a halogen atom, specifically bromine, at the 5-position of the benzo[b]thiophene ring is a critical feature for synthetic chemists. This bromo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govmdpi.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds, allowing for the construction of intricate molecular frameworks. nih.gov
The benzo[b]thiophene core is a privileged structure found in numerous biologically active compounds and functional materials. researchgate.netresearchgate.net Derivatives like 5-Bromo-3-cyanomethyl-benzo[b]thiophene act as foundational starting materials for more complex heterocyclic systems. The bromo-substituent enables the coupling of various aryl or heteroaryl groups, leading to the synthesis of biaryl derivatives and extended conjugated systems. nih.govnih.gov For instance, bromo-benzothiophenes can be coupled with different arylboronic acids or organotin compounds to yield more complex structures. nih.govmdpi.com
Furthermore, the cyanomethyl group at the 3-position offers another reactive site for synthetic transformations. This group can be hydrolyzed to form a carboxylic acid, which can then participate in amide or ester formations. Alternatively, it can be involved in cyclization reactions to construct fused ring systems, further expanding the diversity of accessible heterocyclic architectures. The synthesis of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives from brominated benzothiophene (B83047) precursors exemplifies the creation of fused thiophene (B33073) systems with unique electronic properties. mdpi.com
The dual functionality of this compound makes it an ideal building block for polyfunctionalized research compounds. Chemists can selectively perform reactions at either the bromo or the cyanomethyl position, allowing for a stepwise and controlled assembly of complex molecules. For example, a Suzuki coupling could be performed at the bromo-position, followed by a chemical transformation of the cyanomethyl group. This strategic approach is essential for creating molecules with precisely defined structures and functionalities, which are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of materials. nih.govnih.gov The tolerance of bromo-substituents in coupling reactions allows for the incorporation of various functional groups, including both electron-donating and electron-withdrawing moieties, which can be used to fine-tune the electronic properties of the target molecules. nih.gov
Contributions to Advanced Materials Science and Engineering
Benzo[b]thiophene and its fused-ring derivatives, such as chemicalbook.combenzothieno[3,2-b] chemicalbook.combenzothiophene (BTBT), are at the forefront of research in advanced materials, particularly in the field of organic electronics. nih.govrsc.org The inherent properties of the sulfur-containing heterocyclic core, such as its planarity and potential for strong intermolecular π-π stacking, make it an excellent candidate for creating materials with efficient charge transport capabilities. nih.gov
Derivatives of benzo[b]thiophene are extensively studied as organic semiconductors (OSCs) for use in organic field-effect transistors (OFETs). mdpi.combohrium.com The synthesis of these high-performance materials often begins with brominated precursors like 5-bromobenzo[b]thiophene. mdpi.combohrium.com Through reactions such as Stille coupling, these precursors are used to build larger, conjugated systems like BTBT derivatives, which have shown excellent performance in OFETs. nih.govbohrium.com These materials are solution-processable, which allows for the fabrication of large-area, flexible electronic devices at a low cost. mdpi.combohrium.com The strategic placement of substituents on the benzo[b]thiophene core allows for the tuning of molecular packing and energy levels, which directly impacts the charge carrier mobility of the material. nih.gov
Below is a table summarizing the performance of some benzo[b]thiophene-based derivatives in OFETs.
| Derivative Class | Synthesis Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Citation |
| Benzo[b]thiophene (BT) Derivatives | Stille Coupling | Up to 0.055 | 2.5 x 10⁷ | bohrium.com |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | Stille Coupling | Up to 0.005 | > 10⁶ | mdpi.com |
| chemicalbook.comBenzothiophene[3,2-b] chemicalbook.combenzothiophene (C₈-BTBT) | Domino Reaction | 1.143 (average) | Not Specified | rsc.org |
The extended π-conjugated systems synthesized from this compound derivatives often exhibit interesting photophysical properties, making them suitable for optoelectronic applications. These properties, including UV-visible absorption and fluorescence, can be systematically tuned by modifying the molecular structure. bohrium.com The introduction of different functional groups via the bromo-substituent can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths of the material. nih.gov This tunability is critical for developing materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
In addition to small molecule semiconductors, bromo-benzothiophene derivatives serve as essential monomers for the synthesis of π-conjugated polymers. The bromo-functionality is a key reactive site for polymerization reactions, such as Suzuki or Stille polycondensation. These methods allow for the creation of high-molecular-weight polymers with a backbone composed of repeating benzo[b]thiophene units. Such polymers are of great interest for their potential use in a wide range of organic electronic devices, combining the desirable electronic properties of conjugated systems with the processability of polymers. nih.govresearchgate.net The ability to create unsymmetrical BTBT scaffolds and other complex conjugated architectures from readily available precursors demonstrates the adaptability of this chemical approach for developing novel semiconducting materials. nih.gov
Utility in Catalysis and Ligand Design Research
The benzo[b]thiophene scaffold is a recognized "privileged structure" in medicinal chemistry and materials science. researchgate.netsemanticscholar.org Its utility extends into the realm of catalysis, primarily as a structural motif for the design of sophisticated ligands for transition metals and as a building block for catalytic support materials. The compound this compound is a particularly valuable, though specialized, starting material in this context. Its two distinct functional groups—the bromo group at the C5 position and the cyanomethyl group at the C3 position—offer orthogonal handles for chemical modification, enabling the synthesis of complex molecular architectures for catalytic applications.
Development of Ligands for Transition Metal-Catalyzed Reactions
The true potential of this compound in catalysis lies in its role as a precursor for elaborate ligand systems used in homogeneous catalysis. The benzo[b]thiophene core itself can influence the electronic environment of a metal center, while the functional groups allow for the construction of chelating structures. rsc.org
The bromo-substituent at the C5 position is a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net This allows for the straightforward linkage of the benzo[b]thiophene scaffold to other aromatic or organic fragments. Researchers can attach phosphine (B1218219) groups, N-heterocyclic carbenes (NHCs), or other coordinating moieties to build bidentate or polydentate ligands. For instance, a Suzuki coupling could link the 5-position to a phenyl ring bearing a phosphine group, creating a P-type ligand.
Simultaneously, the 3-cyanomethyl group (-CH₂CN) provides a secondary point for modification. The nitrile can be hydrolyzed to a carboxylic acid (-CH₂COOH) or an amide (-CH₂CONH₂), or it can be reduced to an amine (-CH₂CH₂NH₂). These transformations convert the cyanomethyl group into a potent coordinating arm (O- or N-donor). A ligand could thereby be synthesized to chelate a metal center through both a remotely attached phosphine (via the bromo position) and a locally derived amine or carboxylate group (via the cyanomethyl position), creating a stable complex with well-defined geometry.
While direct catalytic use of this compound is not documented, numerous studies highlight the synthesis of benzo[b]thiophene-containing ligands for various transition metals, including palladium, rhodium, and nickel. researchgate.netrsc.orgresearchgate.net These complexes are explored in reactions like C-H activation, cross-coupling, and hydrogenation. acs.orgacs.org The development of Schiff base ligands derived from benzo[b]thiophene illustrates the versatility of this scaffold in forming stable, catalytically active complexes with metals like Ni(II) and Mn(II). rsc.org
Table 1: Potential Ligand Structures Derived from this compound
| Reaction at C5-Br | Reaction at C3-CH₂CN | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Application |
| Suzuki Coupling with (2-diphenylphosphino)phenylboronic acid | Reduction of nitrile to amine | P,N-Bidentate Ligand | Pd, Rh, Ir, Ni | Asymmetric Hydrogenation, Cross-Coupling |
| Sonogashira Coupling with ethynylpyridine | Hydrolysis of nitrile to carboxylic acid | N,O-Bidentate Ligand | Ru, Cu, Co | Oxidation Reactions, C-H Functionalization |
| Buchwald-Hartwig Amination with an aniline | Unmodified | N-Monodentate Ligand | Pd, Cu | Cross-Coupling Reactions |
| Stille Coupling with a stannylated bipyridine | Unmodified | N,N-Bidentate Ligand | Re, Ru | Photoredox Catalysis |
Role as Supporting Materials in Heterogeneous Catalytic Systems
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas phase reaction. This setup simplifies catalyst recovery and product purification. Benzo[b]thiophene derivatives can be incorporated into polymers or grafted onto solid supports like silica, alumina, or carbon to create heterogeneous catalysts.
The 5-bromo group of this compound is an ideal anchor point for immobilization. It can undergo reactions to covalently bond the molecule to a functionalized support material. For example, it could be used in polymerization reactions or attached to a pre-functionalized polymer backbone. The resulting material would have benzo[b]thiophene units regularly distributed throughout its structure.
These immobilized scaffolds can then be further modified. The cyanomethyl group could be used to coordinate with metal ions, effectively creating a solid-supported catalyst where the active metal centers are held in place by the benzo[b]thiophene linker. This approach combines the high activity and selectivity often seen in homogeneous catalysts with the practical advantages of heterogeneous systems.
Research has demonstrated the use of heterogeneous palladium on carbon (Pd/C) for the direct C-H functionalization of benzo[b]thiophenes, indicating the compatibility of the ring system with solid-supported catalytic processes. acs.orglookchem.com While this does not use the benzo[b]thiophene as the support itself, it shows the system's stability under such conditions. Furthermore, the desulfurization of benzo[b]thiophene using metal species highlights the interaction between the sulfur atom and metal centers, a key aspect in catalyst design and deactivation studies. cdnsciencepub.com The development of materials where the benzo[b]thiophene unit is part of a larger, insoluble framework is a logical extension for creating robust, recyclable catalytic systems.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Strategies for the Compound
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of 5-Bromo-3-cyanomethyl-benzo[b]thiophene, future research is expected to focus on greener alternatives to traditional methods. Current strategies often rely on multi-step sequences that may involve harsh reagents and generate significant waste.
Emerging research in the synthesis of benzo[b]thiophene derivatives points towards several promising directions. One such avenue is the use of electrophilic cyclization reactions in environmentally friendly solvents like ethanol (B145695). rsc.org This approach utilizes safe and inexpensive inorganic reagents to construct the benzo[b]thiophene core under mild conditions. rsc.org Another sustainable strategy involves copper-mediated halocyclization , which employs sodium halides as a source of electrophilic halogens. mdpi.com This method also benefits from the use of ethanol as a solvent and avoids toxic reagents. mdpi.com
A key precursor for the target compound is 5-bromo-3-(bromomethyl)benzo[b]thiophene (B159892), which can be reacted with sodium cyanide to introduce the cyanomethyl group. bohrium.comsigmaaldrich.com Future research could focus on developing a one-pot synthesis that combines the formation of the benzo[b]thiophene core with the introduction of the bromo and cyanomethyl functionalities, thereby improving atom economy and reducing purification steps.
Exploration of Undiscovered Reactivity Patterns and Advanced Functionalization Pathways
The this compound molecule possesses three key sites for further functionalization: the bromine atom, the cyanomethyl group, and the C2 position of the thiophene (B33073) ring. The exploration of the selective reactivity of these sites is a fertile ground for future research.
The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, leading to a diverse library of new compounds. The selective functionalization of this position without affecting the other reactive sites will be a key challenge and a significant area of investigation.
The cyanomethyl group at the 3-position offers multiple possibilities for chemical transformation. The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form new heterocyclic rings. The methylene (B1212753) group adjacent to the cyano group is acidic and can be deprotonated to generate a carbanion, which can then be reacted with various electrophiles.
The C2 position of the benzo[b]thiophene ring is known to be susceptible to electrophilic substitution and lithiation followed by reaction with electrophiles. researchgate.net Investigating the reactivity of this position in the presence of the existing bromo and cyanomethyl substituents will be crucial for developing comprehensive functionalization strategies.
Future research will likely focus on developing orthogonal protection and activation strategies to selectively functionalize each of these positions, enabling the synthesis of complex and highly substituted benzo[b]thiophene derivatives with precisely controlled architectures.
Expansion into Novel Material Science Applications with Precisely Tailored Properties
Benzo[b]thiophene derivatives are of significant interest in material science, particularly in the field of organic electronics. rsc.orgmdpi.commdpi.combohrium.comresearchgate.netresearchgate.netillinois.eduacs.orgpaperswithcode.comscilit.com The extended π-conjugated system of the benzo[b]thiophene core provides good charge transport properties, making these compounds suitable for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.commdpi.combohrium.comresearchgate.netresearchgate.netacs.org
The this compound scaffold is a promising building block for the synthesis of novel organic electronic materials. The bromine atom can be utilized for further π-extension through cross-coupling reactions, leading to materials with tailored electronic properties such as the HOMO/LUMO energy levels and the bandgap. mdpi.comacs.org The cyanomethyl group can influence the molecular packing and intermolecular interactions in the solid state, which are crucial for efficient charge transport. rsc.orgmdpi.com
For instance, the introduction of long alkyl chains via the bromo group could enhance the solubility and processability of the resulting materials, making them suitable for solution-based fabrication techniques like printing. rsc.orgmdpi.commdpi.combohrium.comresearchgate.netresearchgate.net The cyano group, being an electron-withdrawing group, can be used to tune the electron affinity of the molecule, which is important for developing n-type or ambipolar organic semiconductors.
The table below summarizes the potential applications of functionalized this compound derivatives in material science.
| Application Area | Potential Role of Functionalized Derivatives | Key Functional Groups for Tailoring Properties |
| Organic Thin-Film Transistors (OTFTs) | As the active semiconductor layer (p-type, n-type, or ambipolar). | Extended π-systems, solubilizing alkyl chains, electron-withdrawing/donating groups. mdpi.commdpi.combohrium.comresearchgate.netresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | As host materials, emitting materials, or charge-transporting materials. | Chromophoric units, groups promoting high photoluminescence quantum yield. |
| Organic Photovoltaics (OPVs) | As donor or acceptor materials in the active layer. | Groups that influence light absorption and energy level alignment. |
| Sensors | As the sensing element for detecting specific analytes. | Receptor units that can selectively bind to the target analyte. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design and Property Prediction
Generative models, a type of AI, can be used to design novel molecular structures with desired properties from scratch. By providing the model with a set of target properties, it can generate new benzo[b]thiophene derivatives that are predicted to meet these criteria. This "inverse design" approach has the potential to uncover non-intuitive structure-property relationships and lead to the discovery of truly innovative materials.
The integration of AI and ML with automated synthesis platforms could create a closed-loop discovery process. In this "self-driving laboratory," AI algorithms would design new molecules, which would then be automatically synthesized and characterized. The experimental data would be fed back to the AI to refine its models, leading to a continuous cycle of learning and discovery. illinois.edu
Deeper Mechanistic Insights into Complex Transformations of the Compound
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions, controlling selectivity, and predicting the outcome of new transformations. Future research will likely employ a combination of experimental and computational techniques to gain deeper mechanistic insights.
For example, detailed kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates can provide valuable information about the reaction pathways. Computational methods, such as density functional theory (DFT) calculations, can be used to model the reaction energetics, identify transition states, and visualize the molecular orbitals involved in the transformation. nih.govresearchgate.netnih.gov
Key areas for mechanistic investigation include:
The regioselectivity of electrophilic substitution at the C2 position versus the benzene (B151609) ring.
The mechanism of metal-catalyzed cross-coupling reactions at the C5-Br bond and the potential for competing side reactions.
The factors governing the reactivity of the cyanomethyl group , including the acidity of the methylene protons and the reactivity of the nitrile moiety.
The mechanism of formation of the benzo[b]thiophene core in sustainable synthetic routes, such as photocatalytic and electrochemical methods. rsc.org
A deeper mechanistic understanding will not only allow for the optimization of existing reactions but also pave the way for the discovery of novel and unexpected reactivity patterns, further expanding the synthetic utility of this versatile building block.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-cyanomethyl-benzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[b]thiophene scaffold. A common approach starts with bromination at the 5-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄, achieving >80% regioselectivity . Subsequent cyanomethylation at the 3-position can be achieved via nucleophilic substitution (SN2) using sodium cyanide or potassium cyanide in polar aprotic solvents (DMF, DMSO) at 60–80°C. Key factors affecting yield include:
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to byproduct formation from competing reactions.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in multi-step routes involving boronic acid intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 78–85 | |
| Cyanomethylation | KCN, DMF, 70°C | 60–72 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- NMR (¹H/¹³C) : The 5-bromo substituent deshields adjacent protons (δ 7.8–8.2 ppm for H-4 and H-6), while the cyanomethyl group (-CH₂CN) appears as a singlet (~δ 3.9 ppm) .
- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 267.94 (M⁺ for C₁₀H₇BrNS) and isotopic patterns confirming bromine presence .
- FT-IR : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and 690 cm⁻¹ (C-Br) .
- X-ray Crystallography : Resolves regiochemistry; benzo[b]thiophene derivatives often crystallize in monoclinic systems (e.g., P2₁/c) .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodological Answer :
- Storage : Store at 2–4°C in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or photolytic debromination .
- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid side reactions with moisture. LC-MS monitoring every 6–12 months is recommended to assess purity .
Advanced Research Questions
Q. What strategies can be employed to optimize regioselectivity in the bromination of benzo[b]thiophene derivatives leading to 5-Bromo-3-cyanomethyl substitution?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -CO₂H) at the 3-position to direct bromination to the 5-position. After bromination, the directing group is replaced with cyanomethyl via decarboxylation .
- Solvent Effects : Use non-polar solvents (CCl₄) to favor radical bromination pathways over ionic mechanisms, reducing positional isomerism .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electron density distribution, identifying reactive sites. For benzo[b]thiophene, the 5-position is most electrophilic due to sulfur’s electron-withdrawing effect .
Q. How do computational models predict the electronic properties of this compound, and what implications do these properties have for its reactivity?
- Methodological Answer :
- HOMO-LUMO Gaps : MP2/6-311G** calculations show a narrowed gap (~3.2 eV) due to electron-withdrawing -Br and -CN groups, enhancing electrophilicity for cross-coupling reactions .
- Charge Distribution : Mulliken charges reveal partial positive charge at C-5 (δ⁺ = +0.32) and C-3 (δ⁺ = +0.18), favoring nucleophilic attacks at these positions .
- Applications : These properties make the compound suitable as a building block in organic electronics (e.g., as a hole-transport material) .
Q. In cases where contradictory data arise regarding the catalytic efficiency in cross-coupling reactions involving this compound, what systematic approaches should be taken to resolve these discrepancies?
- Methodological Answer :
- Control Experiments : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) under identical conditions to isolate catalyst-specific effects .
- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediate species causing yield variations .
- Statistical Analysis : Use Design of Experiments (DoE) to evaluate interactions between variables (temperature, solvent, ligand ratio). For example, a 2³ factorial design can optimize Suzuki-Miyaura coupling yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
